N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
The compound N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic molecule featuring a fused pyrrolo-triazole core with two 4-bromophenyl substituents and an acetamide side chain.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2N5O3/c19-10-1-5-12(6-2-10)21-14(26)9-24-16-15(22-23-24)17(27)25(18(16)28)13-7-3-11(20)4-8-13/h1-8,15-16H,9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRGPEPAPCLVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound with potential biological activity. This article delves into its synthesis, characterization, and biological properties based on available research findings.
Synthesis and Characterization
The compound can be synthesized through a multi-step reaction involving the formation of pyrrolo[3,4-d][1,2,3]triazole derivatives. The synthesis typically involves:
- Formation of Chalcone Derivative : This is achieved through Claisen–Schmidt condensation.
- Cyclocondensation : The chalcone derivative is then reacted with a suitable amine to form the final product.
Spectroscopic Analysis
Characterization of the compound has been performed using various spectroscopic techniques:
- NMR Spectroscopy : Reveals the presence of distinct proton environments indicative of the compound's structure.
- IR Spectroscopy : Identifies functional groups such as C=O (carbonyl) and C–Br (bromine) bonds.
Table 1: Spectroscopic Data Summary
| Technique | Observed Peaks (ppm) | Functional Group |
|---|---|---|
| 1H NMR | 7.92, 7.75 | Aromatic protons |
| 13C NMR | 197.8 (C=O), 168.7 | Carbonyl |
| IR | 3080 (C–H), 1745 | C=O (ketone) |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Showed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : Likely involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Anticancer Activity
Emerging studies suggest potential anticancer properties:
- Cell Line Studies : The compound has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Apoptosis Induction : Mechanistic studies indicate that it may induce apoptosis via mitochondrial pathways.
Table 2: Biological Activity Overview
| Activity Type | Test Organism/Cell Line | Result |
|---|---|---|
| Antimicrobial | E. coli | Inhibition observed |
| Anticancer | MCF-7 | Cytotoxicity noted |
| Apoptosis Induction | HeLa | Increased apoptosis |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of related compounds. The results indicated that derivatives with bromophenyl groups exhibited enhanced activity due to increased lipophilicity which aids in membrane penetration.
Case Study 2: Anticancer Mechanisms
In another study focused on anticancer properties, researchers explored the apoptotic mechanisms induced by the compound in breast cancer cells. The findings suggested that the compound activates caspase pathways leading to programmed cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, spectroscopic, and synthetic features of the target compound and its analogs:
Structural and Functional Analysis
Core Heterocycle Variations
- Pyrrolo-triazole vs. Benzoxazole-triazole () : The target compound’s pyrrolo-triazole core differs from the benzoxazole-triazole hybrid in . The latter exhibits a thione group (C=S), absent in the target compound, which may influence redox activity and binding affinity .
Substituent Effects
- Bromophenyl Groups : All compounds feature bromophenyl substituents, which enhance π-π stacking and hydrophobic interactions. However, the target compound’s dual bromophenyl groups may increase steric hindrance compared to simpler analogs like .
- Acetamide Linker : The acetamide moiety is common across compounds, but its orientation varies. In , the dihedral angle between the acetamide and aromatic rings (40.0°) suggests conformational flexibility, whereas the target compound’s bicyclic core likely restricts rotation .
Spectroscopic Trends
- IR Spectroscopy : The absence of a C=S stretch (~1212 cm⁻¹) in the target compound distinguishes it from ’s triazole-thione derivative .
- ¹H-NMR : Pyrazole derivatives () show distinct deshielding of aromatic protons (δ 7.44 ppm), whereas simpler acetamides () exhibit NH signals around δ 6.99–8.24 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
